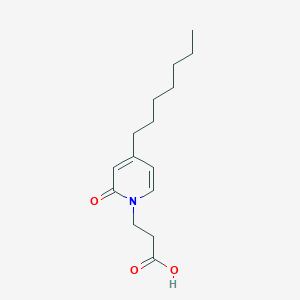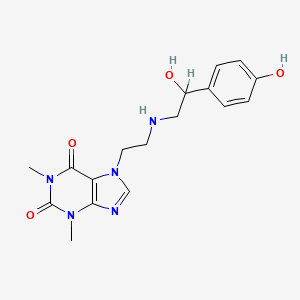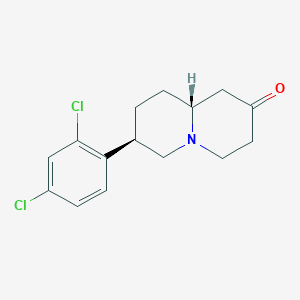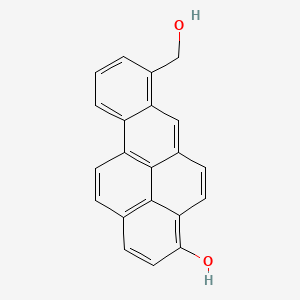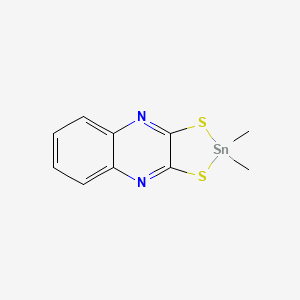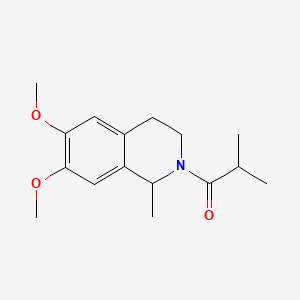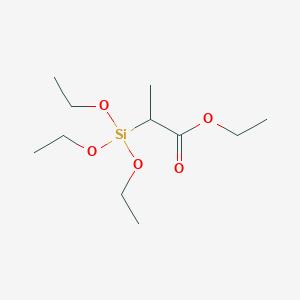
Ethyl 2-(triethoxysilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(triethoxysilyl)propanoate is an organosilicon compound that belongs to the class of esters. It is characterized by the presence of both an ester functional group and a triethoxysilyl group. This compound is of significant interest due to its versatile applications in various fields, including materials science, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(triethoxysilyl)propanoate can be synthesized through the esterification of 2-(triethoxysilyl)propanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(triethoxysilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(triethoxysilyl)propanoic acid and ethanol.
Condensation: The triethoxysilyl group can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric materials.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often involves the use of silanol groups and catalysts like tin or titanium compounds.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-(triethoxysilyl)propanoic acid and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(triethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of ethyl 2-(triethoxysilyl)propanoate primarily involves the hydrolysis and condensation of the triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of polymeric networks and coatings. The ester group can also undergo hydrolysis to release ethanol, which may participate in subsequent reactions.
Comparación Con Compuestos Similares
Ethyl 2-(triethoxysilyl)propanoate can be compared with other similar compounds such as:
- Mthis compound
- Propyl 2-(triethoxysilyl)propanoate
- Butyl 2-(triethoxysilyl)propanoate
Uniqueness: The ethyl group in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications. Its ability to form strong siloxane bonds and its compatibility with a wide range of substrates highlight its uniqueness compared to other similar compounds.
Propiedades
Número CAS |
76301-02-5 |
|---|---|
Fórmula molecular |
C11H24O5Si |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
ethyl 2-triethoxysilylpropanoate |
InChI |
InChI=1S/C11H24O5Si/c1-6-13-11(12)10(5)17(14-7-2,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
AOMWEROTHIGCJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





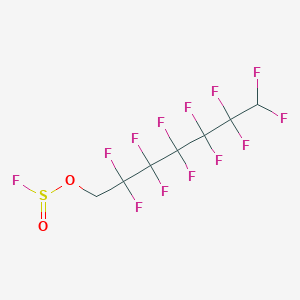
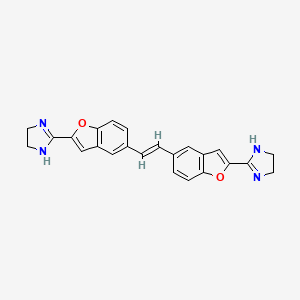
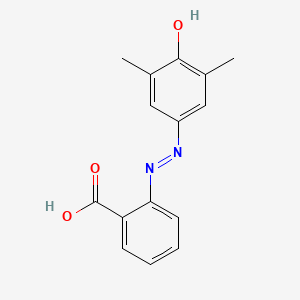
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
